molecular formula C29H50N7O18P3S B1249103 (S)-3-Hydroxyoctanoyl-CoA

(S)-3-Hydroxyoctanoyl-CoA

Cat. No. B1249103
M. Wt: 909.7 g/mol
InChI Key: ATVGTMKWKDUCMS-OTOYJEMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-hydroxyoctanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxyoctanoic acid. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a (S)-3-hydroxyacyl-CoA and a 3-hydroxy fatty acyl-CoA. It derives from a (S)-3-hydroxyoctanoic acid and an octanoyl-CoA. It is a conjugate acid of a (S)-3-hydroxyoctanoyl-CoA(4-).

Scientific Research Applications

Biopolymer Synthesis and Applications

  • (S)-3-Hydroxyoctanoyl-CoA is integral in the synthesis of medium-chain-length poly-3-hydroxyalkanoates (mcl-PHAs), biodegradable polymers with a wide range of applications from bulk commodity plastics to medical devices. In particular, it serves as a precursor for PHA polymerase, catalyzing the formation of these biopolymers. Studies have shown that enzymes such as FabG can reduce mcl-3-ketoacyl-CoAs generated during β-oxidation to 3-hydroxyacyl-CoAs, providing precursors for PHA polymerase and facilitating mcl-PHA synthesis in organisms like Escherichia coli (Ren et al., 2000).

Surface Coating Techniques

  • (S)-3-Hydroxyoctanoyl-CoA has been used in the formation of ultra-thin polyhydroxyalkanoate (PHA) films on hydrophobic supports, showcasing potential applications in surface coating techniques. For instance, using class II and III PHA synthases, ultra-thin films of poly(3-hydroxyoctanoate) [P(3HO)] were synthesized on supports like highly oriented pyrolytic graphite (HOPG), indicating a method for surface-coating materials with biodegradable, bioabsorbable, and biocompatible PHAs (Sato et al., 2009).

Enzyme and Metabolic Engineering

  • (S)-3-Hydroxyoctanoyl-CoA plays a critical role in metabolic pathways and is a subject of interest in enzyme and metabolic engineering to optimize the production of chemicals and biofuels. Research has focused on engineering enzymes like PHA synthases for improved activity and substrate specificity. Such engineering efforts aim to harness the potential of (S)-3-Hydroxyoctanoyl-CoA in the biosynthesis of biopolymers and other valuable compounds (Nomura & Taguchi, 2007).

Substrate for Enzymatic Studies

  • (S)-3-Hydroxyoctanoyl-CoA serves as a substrate in various enzymatic studies, aiding in the understanding and characterization of enzyme activities and functionalities. It is used in studies focusing on enzymes like (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase, contributing to insights into fatty acid degradation and potential biotechnological applications (Volodina & Steinbüchel, 2014).

Autotrophic CO2 Fixation

  • In autotrophic CO2 fixation pathways like the 3-hydroxypropionate/4-hydroxybutyrate cycle in Crenarchaea, (S)-3-Hydroxyoctanoyl-CoA-related enzymes are involved in converting acetyl-coenzyme A (CoA) and bicarbonates to succinyl-CoA through intermediates like 3-hydroxypropionate. This indicates its role in carbon fixation and the production of chemicals through autotrophic pathways (Teufel et al., 2009).

properties

Product Name

(S)-3-Hydroxyoctanoyl-CoA

Molecular Formula

C29H50N7O18P3S

Molecular Weight

909.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctanethioate

InChI

InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,18+,22+,23+,24-,28+/m0/s1

InChI Key

ATVGTMKWKDUCMS-OTOYJEMWSA-N

Isomeric SMILES

CCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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